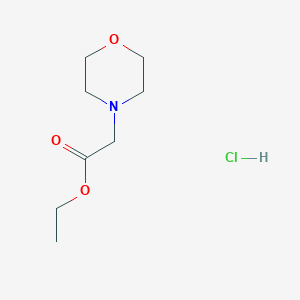

Ethyl morpholinoacetate hydrochloride

Description

Ethyl morpholinoacetate hydrochloride (CAS 3235-82-3) is an organic compound with the molecular formula C₈H₁₅NO₃·HCl and a molecular weight of 173.20–173.21 g/mol . Structurally, it consists of a morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—linked via an ethylene bridge to an ethyl ester group. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and organic synthesis .

Key applications include:

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

ethyl 2-morpholin-4-ylacetate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)7-9-3-5-11-6-4-9;/h2-7H2,1H3;1H |

InChI Key |

YKCOPXALXFASAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCOCC1.Cl |

Origin of Product |

United States |

Scientific Research Applications

Ethyl morpholinoacetate hydrochloride is widely used in scientific research due to its versatile chemical properties:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of neuropharmacology.

Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethyl morpholinoacetate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

Ethyl Morpholine-2-carboxylate (CAS 135782-25-1)

Methyl 3-Morpholinyl Acetate Hydrochloride (CAS 1187929-21-0)

- Structural Difference : Substitution at the 3-position of the morpholine ring and a methyl ester group.

- Reactivity : Methyl esters hydrolyze faster than ethyl esters, affecting drug delivery kinetics .

- Applications: Preferred in rapid-release formulations, contrasting with ethyl morpholinoacetate’s use in sustained syntheses .

Morpholinoacetic Acid Hydrochloride (CAS 26018-90-8)

H-Series Inhibitors (e.g., H-7, H-8 Hydrochlorides)

- Structural Difference: Isoquinoline sulfonamide cores instead of morpholine-acetate groups .

- Function: Protein kinase inhibitors, unlike ethyl morpholinoacetate’s role as a synthetic intermediate .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Solubility |

|---|---|---|---|---|

| Ethyl Morpholinoacetate | 3235-82-3 | 173.21 | Ethyl ester, morpholine | Ethanol, DCM |

| Morpholinoacetic Acid HCl | 26018-90-8 | 181.62 | Carboxylic acid, morpholine | Water, MeOH |

| Ethyl Morpholine-2-carboxylate | 135782-25-1 | 173.20 | Ester (2-position morpholine) | Ethyl acetate |

Research Findings and Discussion

- Reactivity Trends: Ethyl morpholinoacetate’s ethylene bridge introduces flexibility, enabling diverse functionalization compared to rigid analogs like H-series inhibitors .

- Stability : The ethyl ester group offers intermediate hydrolysis rates, balancing stability and reactivity in aqueous conditions .

- Bioisosteric Utility: The morpholine ring serves as a non-classical bioisostere for piperazine or pyrrolidine in drug design, enhancing polarity without significantly altering steric profiles .

Q & A

Q. What are the standard laboratory protocols for synthesizing ethyl morpholinoacetate hydrochloride?

this compound is typically synthesized via multi-step reactions involving morpholine derivatives and ethylation agents. Key steps include:

- Morpholine ring functionalization : Introduction of substituents via nucleophilic substitution or condensation reactions.

- Ethylation : Use of ethyl halides or ethanol under acidic conditions to form the ethyl ester.

- Hydrochloride salt formation : Reaction with hydrochloric acid to improve stability and solubility. Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are critical for intermediate steps .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR to verify substituent positions and purity (e.g., morpholine ring protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion for C₈H₁₆ClNO₃).

- X-ray Crystallography : For definitive 3D conformation analysis, particularly for salt form validation .

Q. What physicochemical properties influence the solubility and stability of this compound?

- Hydrochloride salt : Enhances aqueous solubility but may degrade under high humidity or heat.

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Melting point : A critical identifier (e.g., 205°C for related morpholine derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during ethylation.

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Gradient column chromatography (e.g., silica gel with dichloromethane/methanol) to isolate high-purity fractions .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Metabolic profiling : Radiolabeled isotopes (e.g., ¹⁴C or ³H) track metabolite distribution and degradation pathways .

- Species-specific models : Compare rodent vs. human hepatocyte assays to address metabolic discrepancies.

- Dose-response calibration : Adjust concentrations to account for protein binding differences in vivo .

Q. How can computational modeling predict biological interactions of this compound derivatives?

- Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes in neurotransmitter pathways).

- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl groups in related compounds) with activity .

- ADMET prediction : Software like SwissADME evaluates absorption and toxicity risks for novel analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Standardized protocols : Replicate experiments under controlled pH (e.g., 7.4 for physiological conditions) and temperature.

- Advanced analytics : Use HPLC with charged aerosol detection (CAD) to quantify solubility limits accurately .

Q. What methodologies validate conflicting reports on compound stability?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation pathways.

- Stability-indicating assays : Pair LC-MS with kinetic modeling to estimate shelf-life under varied storage conditions .

Experimental Design Considerations

Q. What controls are essential for pharmacological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.